![molecular formula C8H9N3O B13007467 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring
准备方法
The synthesis of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one typically involves the reaction of acylpyruvic acids with 2,3-diaminopyridine. This reaction proceeds under mild conditions to yield the desired product. The general reaction scheme is as follows:
Starting Materials: Acylpyruvic acids and 2,3-diaminopyridine.
Reaction Conditions: Mild conditions, often at room temperature.
Product: this compound.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.
化学反应分析
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one can be compared with other similar compounds, such as:
1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl-ethanone: This compound has a trifluoromethyl group, which may impart different electronic properties.
3-Acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones: These compounds have acylmethylene groups, which can influence their reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and applications.
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
1-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C8H9N3O/c1-11-5-7(12)10-8-6(11)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10,12) |
InChI 键 |
JVVNBORVYVBQHU-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=O)NC2=C1C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


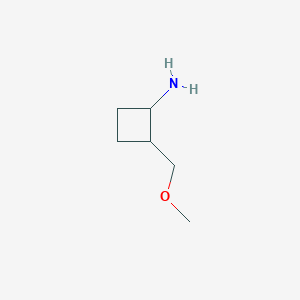

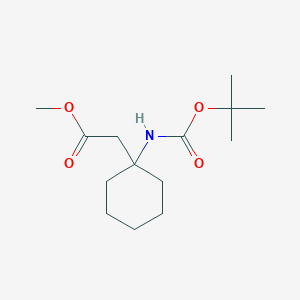
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
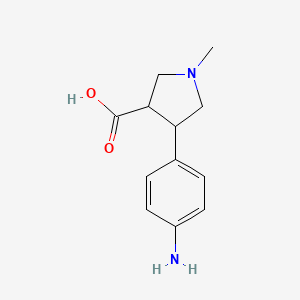
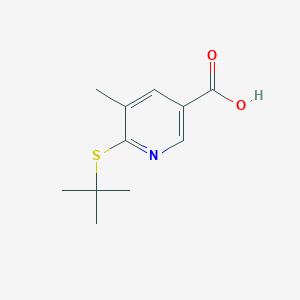
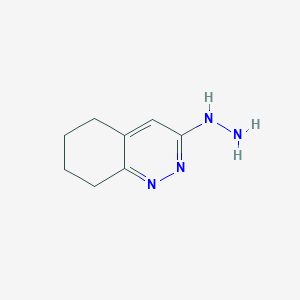
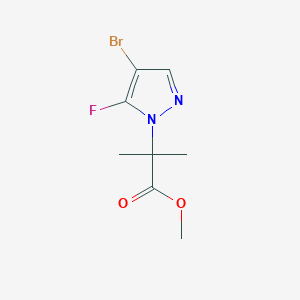
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)

![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)

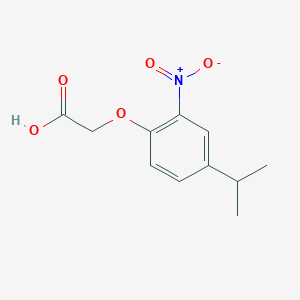
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
